3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propanamido group, a cyclohexyl ring, and a fluorophenyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxyphenyl Propanamide: This step involves the reaction of 4-methoxyphenylacetic acid with a suitable amine to form the corresponding amide.
Cyclohexylation: The amide is then reacted with cyclohexylamine under appropriate conditions to introduce the cyclohexyl group.
Carbamate Formation: Finally, the compound is treated with 4-fluorophenyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3-(4-Hydroxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate.
Reduction: Formation of 3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-(4-Hydroxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of 3-(3-(4-Methoxyphenyl)propanamido)cyclohexyl (4-fluorophenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[3-[3-(4-methoxyphenyl)propanoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-29-20-12-5-16(6-13-20)7-14-22(27)25-19-3-2-4-21(15-19)30-23(28)26-18-10-8-17(24)9-11-18/h5-6,8-13,19,21H,2-4,7,14-15H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTCCMROJIJGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.